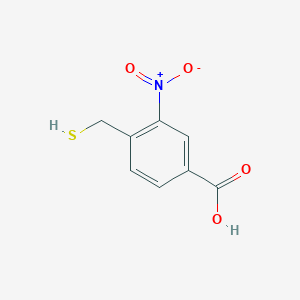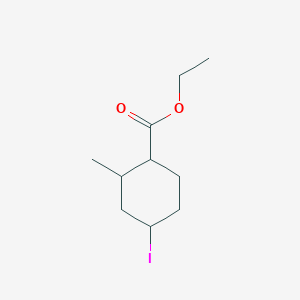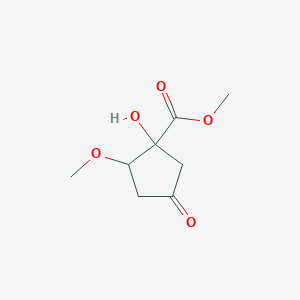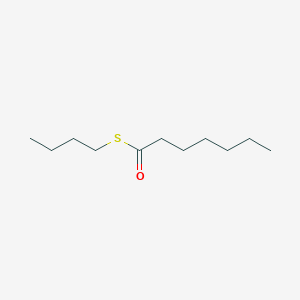![molecular formula C12H18N4O B14293540 5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide CAS No. 113288-93-0](/img/structure/B14293540.png)
5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide is an organic compound that belongs to the class of amides. This compound features a hydrazinylmethylidene group attached to a phenyl ring, which is further connected to a pentanamide chain. The presence of both hydrazine and amide functionalities makes this compound interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide typically involves the following steps:
Formation of the hydrazone: The reaction between a hydrazine derivative and an aldehyde or ketone forms the hydrazone intermediate. This reaction is usually carried out in the presence of an acid catalyst.
Amidation: The hydrazone intermediate is then reacted with a carboxylic acid derivative, such as a carboxylic acid chloride or anhydride, to form the final amide product. This step often requires a base to neutralize the acid by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The hydrazone can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl ring and amide group contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[(E)-(Hydrazinylmethylidene)amino]phenyl}butanamide
- 3-{[(E)-(Hydrazinylmethylidene)amino]phenyl}propanamide
- 2-{[(E)-(Hydrazinylmethylidene)amino]phenyl}ethanamide
Uniqueness
5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide is unique due to its longer carbon chain, which can influence its solubility, reactivity, and biological activity
Propriétés
Numéro CAS |
113288-93-0 |
|---|---|
Formule moléculaire |
C12H18N4O |
Poids moléculaire |
234.30 g/mol |
Nom IUPAC |
5-[4-(hydrazinylmethylideneamino)phenyl]pentanamide |
InChI |
InChI=1S/C12H18N4O/c13-12(17)4-2-1-3-10-5-7-11(8-6-10)15-9-16-14/h5-9H,1-4,14H2,(H2,13,17)(H,15,16) |
Clé InChI |
WPTZUJNNABQLAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCCC(=O)N)N=CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)



![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)




![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)


